Europetin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O8/c1-23-7-4-8(17)12-11(5-7)24-16(15(22)14(12)21)6-2-9(18)13(20)10(19)3-6/h2-5,17-20,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZXSHDKBKYQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658068 | |

| Record name | Europetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16280-27-6 | |

| Record name | 3,5-Dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16280-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016280276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUROPETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC84K5ZS4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Europetin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Europetin, a naturally occurring O-methylated flavonol, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a derivative of myricetin, this polyphenolic compound exhibits a unique chemical structure that underpins its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, alongside a detailed exploration of its known biological effects and underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Flavonoids, a class of secondary metabolites ubiquitously found in plants, are renowned for their broad spectrum of pharmacological effects. Among these, the flavonol subclass has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. This compound, chemically known as 7-O-methylmyricetin, is a less-studied member of this family, primarily found in plant species such as Plumbago europaea and Syzygium aqueum.[1][2] Its structural distinction from the more common flavonoid, myricetin, lies in the methylation of the hydroxyl group at the C7 position, a modification that can significantly influence its physicochemical properties and biological activity.[1] This guide aims to consolidate the current scientific knowledge on this compound, providing a detailed technical resource for the research community.

Chemical Structure and Identification

This compound is systematically named 3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one.[3] It belongs to the O-methylated flavonol class of flavonoids.[1]

Key Structural Features:

-

Flavonol Backbone: A core structure composed of two benzene rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran ring (C).

-

Hydroxylation Pattern: It possesses five hydroxyl groups located at positions 3, 5, 3', 4', and 5'.

-

Methylation: A methoxy group is present at the C7 position of the A ring.

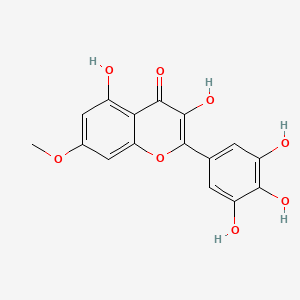

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound (7-O-methylmyricetin).

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3,5-Dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one[3] |

| Other Names | 7-Methylmyricetin, 7-O-methylmyricetin[3] |

| CAS Number | 16280-27-6[3] |

| Chemical Formula | C₁₆H₁₂O₈[3] |

| Molar Mass | 332.264 g/mol [3] |

| InChI Key | BDZXSHDKBKYQKJ-UHFFFAOYSA-N[3] |

| SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for this compound is limited, some properties can be inferred from its structure and data on related flavonoids.

Table 2: Physicochemical Properties of this compound

| Property | Value/Information |

| Melting Point | Data not available. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and acetone.[4][5] |

| pKa | Data not available. The presence of multiple hydroxyl groups suggests it will have acidic properties. |

| UV-Vis Absorption | Expected to exhibit two major absorption bands characteristic of flavonols, typically in the ranges of 240-280 nm (Band II) and 300-380 nm (Band I).[6][7] |

Synthesis and Extraction

Chemical Synthesis

A synthetic route for this compound has been described by Sarma, Srimannarayana, and Subba Rao (1974).[1][8] The synthesis involves the condensation of 2,4,6-trihydroxy-ω-methoxyacetophenone with tri-O-benzyl galloyl chloride, followed by a series of reactions to yield the final product.

Experimental Protocol: Synthesis of this compound (Adapted from Sarma et al., 1974) [1][8]

-

Condensation: 2,4,6-trihydroxy-ω-methoxyacetophenone is condensed with tri-O-benzyl galloyl chloride to form the corresponding 3-methoxyflavone.

-

Debenzylation: The benzyl protecting groups are removed.

-

Cyclization and further reactions: A series of subsequent reactions, as detailed in the original publication, are performed to yield this compound.

Note: For the detailed, step-by-step protocol and reaction conditions, researchers are directed to the original publication by Sarma et al. (1974) in the Proceedings of the Indian Academy of Sciences.[1][8]

Caption: Simplified workflow for the chemical synthesis of this compound.

Natural Extraction

This compound is naturally present in Plumbago europaea.[1] Extraction of flavonoids from this plant typically involves solvent extraction methods.

Experimental Protocol: General Flavonoid Extraction from Plumbago europaea

-

Sample Preparation: The leaves and roots of Plumbago europaea are collected, dried, and powdered.[9]

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as ethyl acetate, using a Soxhlet apparatus for several hours.[9]

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator.[9]

-

Purification: The crude extract can be further purified using chromatographic techniques, such as column chromatography on silica gel, to isolate this compound.[10]

Note: The specific conditions for optimal extraction and purification of this compound may require further optimization.

Biological Activities and Mechanisms of Action

While research on this compound is not as extensive as that on its parent compound, myricetin, or the related flavonoid quercetin, preliminary studies and its structural characteristics suggest several potential biological activities.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of this compound is suggested by the presence of multiple hydroxyl groups on its B-ring, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

A study on Syzygium aqueum leaf extract, which contains this compound-3-O-rhamnoside, demonstrated significant antioxidant activity.[11] While this is a glycoside of this compound, it suggests that the aglycone itself likely possesses antioxidant properties.

Putative Antioxidant Mechanism:

Caption: Proposed direct antioxidant mechanism of this compound via ROS scavenging.

Anti-inflammatory Activity

The anti-inflammatory effects of many flavonoids are linked to their ability to modulate various signaling pathways involved in the inflammatory response. For instance, quercetin, a structurally similar flavonoid, has been shown to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[12][13][14][15] It is plausible that this compound exerts similar anti-inflammatory effects. A study on a polyphenol-rich leaf extract of Syzygium aqueum, containing this compound-3-O-rhamnoside, showed anti-inflammatory activity.[2]

Potential Anti-inflammatory Signaling Pathways:

-

NF-κB Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

-

MAPK Pathway: Modulation of mitogen-activated protein kinase (MAPK) signaling cascades.

-

Inhibition of Inflammatory Enzymes: Direct inhibition of enzymes like COX-2 and inducible nitric oxide synthase (iNOS).

Caption: Potential anti-inflammatory mechanisms of this compound.

Anticancer Activity

Many flavonoids have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[16][17] Quercetin, for example, has been shown to exert anticancer effects by modulating signaling pathways such as PI3K/Akt and Wnt/β-catenin.[18] Given its structural similarity, this compound may also possess anticancer potential.

Potential Anticancer Mechanisms:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Kinase Signaling: Modulating the activity of protein kinases that are crucial for cancer cell survival and proliferation.

Caption: Plausible anticancer mechanisms of action for this compound.

Other Potential Biological Activities

Based on studies of related flavonoids and extracts containing this compound derivatives, other potential therapeutic applications include:

-

Antidiabetic Effects: A study on Syzygium aqueum leaf extract, containing this compound-3-O-rhamnoside, showed anti-hyperglycemic activity.[11]

Future Directions and Conclusion

This compound presents a promising scaffold for further investigation in the field of drug discovery and development. While the current body of research provides a solid foundation, several areas warrant further exploration:

-

Comprehensive Physicochemical Characterization: Detailed experimental determination of this compound's solubility in various pharmaceutically relevant solvents, its pKa values, and comprehensive spectral analyses (NMR, MS, IR) are essential for its development as a therapeutic agent.

-

In-depth Biological Evaluation: Rigorous in vitro and in vivo studies are required to elucidate the specific mechanisms of action of this compound in various disease models. Head-to-head comparisons with myricetin and quercetin would provide valuable insights into the structure-activity relationship.

-

Pharmacokinetic and Toxicological Studies: A thorough evaluation of the ADME and toxicity profile of this compound is crucial for assessing its clinical viability.

-

Development of Analogs: The chemical structure of this compound offers opportunities for synthetic modification to enhance its bioavailability, potency, and selectivity.

References

- Current time information in Nye County, US. (n.d.). Google.

- Sarma, P. N., Srimannarayana, G., & Subba Rao, N. V. (1974). Synthesis of naturally occurring partial methyl ethers of myricetin. Proceedings of the Indian Academy of Sciences - Section A, 80(4), 168–173.

-

This compound. (2023, March 28). In Wikipedia. [Link]

-

Sarma, P. N., Srimannarayana, G., & Rao, N. V. (1974). Synthesis of naturally occurring partial methyl ethers of myricetin. ResearchGate. Retrieved from [Link]

- Quantitative and Qualitative Analysis of Plumbagin in the Leaf and Root of Plumbago europaea Growing Naturally in Kurdistan by HPLC. (2009). Iraqi Journal of Pharmaceutical Sciences, 18(Suppl.), 43-48.

- Syzygium aqueum: A Polyphenol- Rich Leaf Extract Exhibits Antioxidant, Hepatoprotective, Pain-Killing and Anti-inflammatory Activities in Animal Models. (2016). PLoS ONE, 11(9), e0162739.

- Effects of low dose quercetin: Cancer cell-specific inhibition of cell cycle progression. (2008). Journal of Cellular Biochemistry, 105(5), 1262–1271.

- Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health. (2016). Journal of Cellular Physiology, 231(11), 2292–2301.

- Manaharan, T., Ling, L. T., & Palanisamy, U. D. (2012). Antioxidant, Antidiabetic, and Chemical Composition of Syzygium Aqueum Leaf Extracts. Taylor & Francis eBooks.

-

This compound. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link]

-

Hesperetin. (2012, October 26). In MassBank. Retrieved from [Link]

- Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia. (2021).

- The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. (1991).

- The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update. (2023). Journal of Cellular and Molecular Medicine, 27(4), 459-470.

-

Plumbago europaea L. (n.d.). In EFSA Compendium of Botanicals. Retrieved January 16, 2026, from [Link]

- Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms. (2022). Molecules, 27(19), 6245.

-

13C NMR and 1H NMR spectroscopic data for quercetin-3-O-α-L-rhamnopyranosyl-(16)-β-D-glucopyranoside. (n.d.). ResearchGate. Retrieved from [Link]

- Polar and antioxidant fraction of Plumbago europaea L., a spontaneous plant of Sardinia. (2010).

- Anti-Inflammatory Effects of Quercetin on High-Glucose and Pro-Inflammatory Cytokine Challenged Vascular Endothelial Cell Metabolism. (2021). Molecular Nutrition & Food Research, 65(2), e2000777.

-

Isolation, Characterization and Antioxidant Activity of Plumbago indica L. Extract. (n.d.). Impactfactor.org. Retrieved from [Link]

- Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS. (2024). Applied Biochemistry and Biotechnology, 196(12), 8431–8452.

- Quantitative and Qualitative Analysis of Plumbagin in the Leaf and Root of Plumbago europaea Growing Naturally in Kurdistan by HPLC. (2009).

- Anti-Inflammatory Effects of Quercetin and Vitexin on Activated Human Peripheral Blood Neutrophils. (2019). Journal of Immunology Research, 2019, 5358783.

- Quercetin and Green Tea Extract Supplementation Downregulates Genes Related to Tissue Inflammatory Responses to a 12-Week High Fat-Diet in Mice. (2017). Nutrients, 9(12), 1365.

- Anti-inflammatory activities of flavonoid derivates. (2021).

- Antioxidant Activities of Quercetin and Its Complexes for Medicinal Applic

- Development and Validation of UV Visible Spectrophotometric Method for Estimation of Quercetin. (2022). Journal of Chemical Health Risks.

-

1H and 13C NMR chemical shifts (ppm) for quercetin and its analogues... (n.d.). ResearchGate. Retrieved from [Link]

- The Antioxidant Activity of Quercetin in Water Solution. (2016). Antioxidants, 5(2), 15.

-

Battling Cancer Using Epigenetics. (2015, February 10). Science: Out of the Box [Video]. YouTube. [Link]

-

Solubility table. (n.d.). chemeurope.com. Retrieved from [Link]

-

This compound. (n.d.). In PlantaeDB. Retrieved January 16, 2026, from [Link]

-

MSBNK-RIKEN_ReSpect-PM000505. (2006, April 21). In MassBank. Retrieved from [Link]

-

Solubility table. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

- The UV-vis absorption spectrum of the flavonol quercetin in methanolic solution: A theoretical investigation. (2009). The European Physical Journal E, 29(3), 253–259.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). In Organic Chemistry Data. Retrieved from [Link]

- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2021).

- Myricetin and its derivatives; potential therapeutic effect on human health: a review. (2023).

- Ultraviolet-Visible spectrum characterizations of Quercetin in aqueous ethanol solution with different pH values. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 433-436.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. (2022). Pharmaceutics, 14(12), 2816.

-

The UV-VIS absorption spectra of standard quercetin peak correspondence with isolated sample. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility Data Series. (n.d.). IUPAC. Retrieved from [Link]

-

UV–vis absorption spectra of pure quercetin, D170 and T170. (n.d.). ResearchGate. Retrieved from [Link]

-

Quercetin. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link]

Sources

- 1. repository.ias.ac.in [repository.ias.ac.in]

- 2. Syzygium aqueum: A Polyphenol- Rich Leaf Extract Exhibits Antioxidant, Hepatoprotective, Pain-Killing and Anti-inflammatory Activities in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. Anti-Inflammatory Effects of Quercetin on High-Glucose and Pro-Inflammatory Cytokine Challenged Vascular Endothelial Cell Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory Effects of Quercetin and Vitexin on Activated Human Peripheral Blood Neutrophils: - The effects of quercetin and vitexin on human neutrophils - - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of low dose quercetin: Cancer cell-specific inhibition of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]

biosynthesis pathway of Europetin in Plumbago europaea

An In-depth Technical Guide to the Biosynthesis of Europetin in Plumbago europaea

Abstract

This compound, a pharmacologically significant O-methylated flavonol, is a characteristic secondary metabolite of Plumbago europaea.[1] As a derivative of myricetin, its biosynthesis is deeply integrated within the broader phenylpropanoid and flavonoid pathways.[2] However, the specific enzymatic steps, particularly the terminal methylation, within P. europaea remain to be fully elucidated. This guide provides a comprehensive overview of the predicted biosynthetic pathway of this compound, grounded in established principles of plant biochemistry. Furthermore, it presents a detailed roadmap of experimental protocols for the systematic elucidation and validation of this pathway, tailored for researchers in natural product chemistry, plant science, and drug development. The narrative emphasizes the causality behind experimental design, integrating metabolomic, transcriptomic, and biochemical approaches to ensure a robust, self-validating system of inquiry.

Introduction: The Molecular Architecture of this compound

This compound (IUPAC Name: 3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one) is an O-methylated flavonol, specifically 7-O-methylmyricetin.[2] Flavonols are a major subclass of flavonoids, synthesized from the amino acid phenylalanine, and are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective properties.[3] The biosynthesis of these complex molecules involves a multi-step enzymatic cascade that is a central part of a plant's secondary metabolism.[4] Plumbago europaea, a plant with a history in folk medicine, is a known producer of this compound, making it a model organism for studying the terminal, value-adding steps of flavonol modification.[1][5] Understanding this pathway is critical for potential biotechnological production and for exploring the chemical diversity of natural products.

The Core Flavonoid Pathway: Assembling the Precursor Scaffold

The formation of any flavonol begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This serves as the primary gateway to flavonoid synthesis.[6] The subsequent steps, catalyzed by a series of well-characterized enzymes, construct the foundational C6-C3-C6 flavonoid skeleton.

-

Chalcone Synthesis: The pathway's committed step is catalyzed by Chalcone Synthase (CHS) . This enzyme mediates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[6][7] CHS is a pivotal rate-limiting enzyme in the overall pathway.[8]

-

Isomerization to a Flavanone: The unstable chalcone is rapidly cyclized by Chalcone Isomerase (CHI) into the flavanone (2S)-naringenin.[8][9] Naringenin represents a critical branch point from which various flavonoid classes are derived.[6]

-

Hydroxylation to a Dihydroflavonol: Naringenin is then hydroxylated at the C-3 position by Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase (2-ODD), to produce dihydrokaempferol (DHK).[6][7] Dihydroflavonols are the immediate precursors for flavonols and anthocyanins.[9]

Proposed Pathway to this compound in Plumbago europaea

The specific structure of this compound necessitates further modifications to the DHK core, specifically additional hydroxylation of the B-ring and a final methylation step.

B-Ring Hydroxylation to Form the Myricetin Backbone

To achieve the 3',4',5'-trihydroxy substitution pattern on the B-ring characteristic of myricetin and its derivatives, two key hydroxylation events must occur.

-

From DHK to Dihydroquercetin (DHQ): Flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the 3' position of the B-ring, converting DHK to dihydroquercetin (DHQ).[6]

-

From DHQ to Dihydromyricetin (DHM): Subsequently, Flavonoid 3',5'-hydroxylase (F3'5'H) adds a hydroxyl group at the 5' position, yielding dihydromyricetin (DHM).[6]

Oxidation to a Flavonol: The Role of Flavonol Synthase

Flavonol Synthase (FLS) , another critical 2-ODD family enzyme, catalyzes the desaturation of the C2-C3 bond in the C-ring of dihydromyricetin to produce the flavonol myricetin.[3][8] FLS competes directly with Dihydroflavonol 4-reductase (DFR) for the same dihydroflavonol substrates, making it a key determinant of metabolic flux towards either flavonol or anthocyanin production.[3][10]

The Terminal Step: O-Methylation to this compound

The final and defining step in this compound biosynthesis is the transfer of a methyl group to the hydroxyl group at the C-7 position of myricetin. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .

Myricetin + S-adenosyl-L-methionine → This compound (7-O-methylmyricetin) + S-adenosyl-L-homocysteine

The specific OMT responsible for this reaction in P. europaea has not yet been characterized, making its identification a primary goal for fully elucidating the pathway.

Summary of Key Biosynthetic Enzymes

| Enzyme | Abbreviation | EC Number | Function in this compound Pathway |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Converts L-Phenylalanine to Cinnamic acid. |

| Cinnamate-4-Hydroxylase | C4H | 1.14.14.91 | Converts Cinnamic acid to p-Coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | Converts p-Coumaric acid to 4-coumaroyl-CoA. |

| Chalcone Synthase | CHS | 2.3.1.74 | Condenses 4-coumaroyl-CoA and 3x malonyl-CoA to naringenin chalcone.[11] |

| Chalcone Isomerase | CHI | 5.5.1.6 | Isomerizes naringenin chalcone to naringenin.[11] |

| Flavanone 3-Hydroxylase | F3H | 1.14.11.9 | Hydroxylates naringenin to dihydrokaempferol (DHK).[8] |

| Flavonoid 3'-Hydroxylase | F3'H | 1.14.14.82 | Hydroxylates DHK to dihydroquercetin (DHQ).[8] |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | 1.14.14.81 | Hydroxylates DHQ to dihydromyricetin (DHM).[8] |

| Flavonol Synthase | FLS | 1.14.20.6 | Oxidizes DHM to myricetin.[3][8] |

| Myricetin 7-O-Methyltransferase | (OMT) | 2.1.1.- | Methylates myricetin at the 7-OH position to form this compound. |

dot digraph "this compound Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Proposed biosynthetic pathway of this compound from L-Phenylalanine."

Technical Guide for Pathway Elucidation and Validation

To move from a predicted pathway to a validated biological mechanism, a multi-omics strategy integrated with classical biochemical techniques is required.[12][13] This approach provides multiple layers of evidence, ensuring the trustworthiness of the findings.

dot digraph "Experimental Workflow" { graph [bgcolor="#F1F3F4", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Integrated workflow for validating the this compound biosynthetic pathway."

Experimental Protocol 1: Metabolite Profiling and Quantification

Causality: The first step is to confirm the presence and quantify the distribution of this compound and its logical precursors (naringenin, DHM, myricetin) within P. europaea. Tissues with the highest accumulation are likely sites of active biosynthesis and are therefore the best source material for transcriptomic analysis. HPLC with Diode-Array Detection (HPLC-DAD) allows for quantification against standards, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides definitive structural identification based on mass-to-charge ratio and fragmentation patterns.

Methodology:

-

Sample Collection: Harvest various tissues (leaves, stems, roots, flowers) from mature Plumbago europaea plants.[14] Immediately flash-freeze in liquid nitrogen and store at -80°C. Lyophilize the tissue to dryness and grind to a fine powder.

-

Extraction:

-

Accurately weigh 100 mg of dried, powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (HPLC grade) containing an internal standard (e.g., hesperetin[15]).

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC-DAD Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 40 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 280 nm, 320 nm, and 370 nm.

-

Quantification: Create a standard curve using authentic standards of naringenin, myricetin, and this compound (if available, otherwise relative quantification can be used).

-

-

LC-MS/MS Confirmation:

-

Utilize the same chromatographic conditions as above, interfacing with a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Operate in both positive and negative ion modes.

-

Confirm the identity of peaks by comparing their retention times, parent mass ions ([M-H]⁻ or [M+H]⁺), and fragmentation patterns with those of authentic standards or with data from literature/databases.[2]

-

Experimental Protocol 2: Gene Discovery via Correlative Transcriptomics

Causality: Genes involved in the same metabolic pathway are often co-expressed, meaning their transcript levels rise and fall together under specific developmental or environmental conditions.[16][17] By sequencing the transcriptome (all expressed genes) of the tissue identified as having the highest this compound accumulation and correlating gene expression profiles with metabolite levels, we can identify candidate genes encoding the enzymes of the pathway.[18] This data-driven approach is highly effective for discovering genes for which no prior sequence information exists in the target species.[19]

Methodology:

-

RNA Extraction: From the tissue with the highest this compound content (identified in Protocol 1), extract total RNA using a plant-specific RNA purification kit with an on-column DNase treatment step to remove genomic DNA contamination. Verify RNA integrity using a Bioanalyzer or similar system (RIN > 8.0 is required).

-

Library Preparation and Sequencing:

-

Prepare stranded mRNA-Seq libraries from at least three biological replicates using a standard kit (e.g., Illumina TruSeq Stranded mRNA).

-

Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq) to generate >20 million paired-end reads per sample.

-

-

Bioinformatic Analysis:

-

Quality Control: Trim adapter sequences and low-quality reads using tools like Trimmomatic.

-

De Novo Assembly: As a reference genome for P. europaea may not be available, perform a de novo assembly of the transcriptome using Trinity to create a set of reference transcripts.

-

Gene Annotation: Annotate the assembled transcripts by searching against protein databases (e.g., NCBI nr, Swiss-Prot) and domain databases (Pfam) to assign putative functions. Specifically look for annotations corresponding to CHS, CHI, F3H, F3'H, F3'5'H, FLS, and OMTs.

-

Expression Quantification: Map the reads back to the de novo assembly and quantify transcript abundance (e.g., in Transcripts Per Million - TPM).

-

Co-expression Network Analysis: Use a tool like WGCNA (Weighted Gene Co-expression Network Analysis) to identify modules of genes with highly correlated expression patterns.[17] Identify the module whose overall expression pattern best correlates with the measured concentration of this compound. Within this module, prioritize the annotated candidate genes for further study.

-

Experimental Protocol 3: Functional Validation of a Candidate 7-O-Methyltransferase

Causality: Transcriptomic correlation provides strong circumstantial evidence but does not prove function. The definitive test is to express the candidate gene, produce the corresponding enzyme, and demonstrate its ability to perform the predicted chemical reaction in vitro.[20] This confirms the gene's role in the pathway.

Methodology:

-

Gene Cloning:

-

Design primers based on the sequence of a top candidate OMT transcript identified in Protocol 2.

-

Amplify the full open reading frame (ORF) from cDNA synthesized from the high-Europetin tissue RNA.

-

Clone the PCR product into a bacterial expression vector (e.g., pET-28a, which adds a His-tag for purification).

-

-

Heterologous Protein Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG.

-

Grow for a further 4-16 hours at a lower temperature (e.g., 18°C) to improve protein solubility.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and lyse them via sonication.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged recombinant protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin.

-

Verify the purity and size of the protein using SDS-PAGE.

-

-

In Vitro Enzyme Assay:

-

Set up a reaction mixture (e.g., 100 µL total volume) containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1-5 µg of purified recombinant OMT

-

200 µM Myricetin (substrate)

-

500 µM S-adenosyl-L-methionine (SAM, methyl donor)

-

-

As a negative control, run a reaction without the enzyme or with heat-denatured enzyme.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding 20 µL of 20% HCl and extract the products with 200 µL of ethyl acetate.

-

-

Product Identification:

-

Evaporate the ethyl acetate extract to dryness and resuspend in 50 µL of methanol.

-

Analyze the sample using LC-MS/MS (as in Protocol 1).

-

A successful reaction will show a new peak with the retention time and mass spectrum corresponding to this compound ([M-H]⁻ at m/z 331.05), which will be absent in the negative controls.

-

Conclusion and Future Directions

This guide outlines a robust, logical framework for the complete elucidation of the this compound biosynthetic pathway in Plumbago europaea. By starting with the established general flavonoid pathway and proposing specific hydroxylation and methylation steps, we have a strong hypothetical model. The true scientific value, however, lies in the systematic validation of this model. The integrated experimental workflow presented here, combining metabolite analysis, transcriptome-wide gene discovery, and direct biochemical functional assays, provides a clear and powerful strategy for achieving this goal.

Successful identification and characterization of the key enzymes, particularly the terminal Myricetin 7-O-methyltransferase, would not only fill a gap in our knowledge of plant secondary metabolism but also provide valuable genetic tools. These tools could be used for the metabolic engineering of microorganisms or other plant systems to produce this compound on a larger scale, facilitating further research into its promising pharmacological applications.

References

-

Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - MDPI. (URL: [Link])

-

Flavonoid biosynthesis - Wikipedia. (URL: [Link])

-

Using Gene Expression to Study Specialized Metabolism—A Practical Guide - Frontiers. (URL: [Link])

-

Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC. (URL: [Link])

-

The Flavonoid Biosynthesis Network in Plants - MDPI. (URL: [Link])

-

A functional genomics approach toward the understanding of secondary metabolism in plant cells | PNAS. (URL: [Link])

-

Flavonol synthase - Grokipedia. (URL: [Link])

-

Flavonoid Biosynthetic Pathway: Genetics and Biochemistry - Semantic Scholar. (URL: [Link])

-

Enzymes Associated with Biosynthesis of Flavonoids. - ResearchGate. (URL: [Link])

-

Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC - NIH. (URL: [Link])

-

This compound - Wikipedia. (URL: [Link])

-

Enzymes of flavonoid biosynthesis as a reason for the polyvariant nature of their accumulation - Modern Phytomorphology. (URL: [Link])

-

Gene Co-expression Network Analysis to Mine Genes Involved in Plant Secondary Metabolite Biosynthesis and Regulation - PubMed. (URL: [Link])

-

Flavonol synthase - Wikipedia. (URL: [Link])

-

Biosynthetic pathways catalysed by flavonol synthases. F3H flavanone... - ResearchGate. (URL: [Link])

-

Flavonoid Biosynthetic Pathway: Genetics and Biochemistry - Biosciences Biotechnology Research Asia. (URL: [Link])

-

Polar and antioxidant fraction of Plumbago europaea L., a spontaneous plant of Sardinia. (URL: [Link])

-

This compound | C16H12O8 | CID 44259636 - PubChem - NIH. (URL: [Link])

-

Approaches for plant biosynthetic pathway discovery. Physical... - ResearchGate. (URL: [Link])

-

This compound - Chemical Compound - PlantaeDB. (URL: [Link])

-

Global gene expression and secondary metabolite changes in Arabidopsis thaliana ABI4 over-expression lines | Request PDF - ResearchGate. (URL: [Link])

-

Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products. (URL: [Link])

-

Integrative omics approaches for biosynthetic pathway discovery in plants - SciSpace. (URL: [Link])

-

Essential oils from Plumbago europaea L. aerial parts (leaves, flowers): GC-MS analyses and literature biological properties - PubMed. (URL: [Link])

-

The ease and complexity of identifying and using specialized metabolites for crop engineering - PMC - PubMed Central. (URL: [Link])

-

Quantitative and Qualitative Analysis of Plumbagin in the Leaf and Root of Plumbago europaea Growing Naturally in Kurdistan by HPLC | Iraqi Journal of Pharmaceutical Sciences. (URL: [Link])

-

Different Derivatives of Plumbagin Analogue: Bioavailability and Their Toxicity Studies - NIH. (URL: [Link])

-

Interactions among enzymes of the Arabidopsis flavonoid biosynthetic pathway - PMC. (URL: [Link])

-

Metabolic profiling and expression analysis of key genetic factors in the biosynthetic pathways of antioxidant metabolites in mungbean sprouts - Frontiers. (URL: [Link])

-

Integrative omics approaches for biosynthetic pathway discovery in plants - RSC Publishing. (URL: [Link])

-

Essential oils from Plumbago europaea L. aerial parts (leaves, flowers): GC-MS analyses and literature biological properties. (URL: [Link])

-

(PDF) Quantitative and Qualitative Analysis of Plumbagin in the Leaf and Root of Plumbago europaea Growing Naturally in Kurdistan by HPLC - ResearchGate. (URL: [Link])

-

Quantitative and Qualitative Analysis of Plumbagin in the Leaf and Root of Plumbago europaea Growing Naturally in Kurdistan by HPLC | Request PDF - ResearchGate. (URL: [Link])

-

Evidence for enzyme complexes in the phenylpropanoid and flavonoid pathways | Request PDF - ResearchGate. (URL: [Link])

-

Figure 4. HPLC spectra of pure plumbagin as standard (A) and extracted... - ResearchGate. (URL: [Link])

-

The studied Plumbago plant species, where a represents Plumbago europaea and b represents Plumbago auriculata - ResearchGate. (URL: [Link])

-

Hesperetin | C16H14O6 | CID 72281 - PubChem - NIH. (URL: [Link])

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H12O8 | CID 44259636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 5. Essential oils from Plumbago europaea L. aerial parts (leaves, flowers): GC-MS analyses and literature biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review | MDPI [mdpi.com]

- 8. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. phytomorphology.com [phytomorphology.com]

- 12. scispace.com [scispace.com]

- 13. Integrative omics approaches for biosynthetic pathway discovery in plants - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 15. Hesperetin | C16H14O6 | CID 72281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Frontiers | Using Gene Expression to Study Specialized Metabolism—A Practical Guide [frontiersin.org]

- 17. Gene Co-expression Network Analysis to Mine Genes Involved in Plant Secondary Metabolite Biosynthesis and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The ease and complexity of identifying and using specialized metabolites for crop engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Interactions among enzymes of the Arabidopsis flavonoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Europetin: Discovery, History, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Europetin, a naturally occurring O-methylated flavonol, represents a compelling molecule at the intersection of traditional botany and modern pharmacology. First identified as a constituent of Plumbago europaea, its history is rooted in the exploration of plant-derived secondary metabolites. This guide provides a comprehensive technical overview of this compound, from its initial discovery and synthesis to its chemical properties and burgeoning biological significance. We delve into the methodologies for its isolation and characterization, explore its known and putative mechanisms of action, and present detailed experimental protocols to facilitate further research and development. This document is designed to serve as a foundational resource for scientists engaged in natural product chemistry, drug discovery, and the investigation of flavonoid biochemistry and therapeutics.

Introduction: The Flavonoid Landscape and the Emergence of this compound

Flavonoids are a vast and diverse class of polyphenolic secondary metabolites found throughout the plant kingdom. Their fundamental structure, a fifteen-carbon skeleton consisting of two benzene rings linked by a heterocyclic pyran ring, provides a scaffold for extensive chemical modification, leading to a wide array of biological activities. Within this landscape, flavonols are a particularly well-studied subclass, with prominent members like quercetin and myricetin recognized for their potent antioxidant and anti-inflammatory properties.

This compound (7-O-methylmyricetin) emerges as a significant, though less ubiquitously studied, member of this family. As an O-methylated derivative of myricetin, it possesses a unique chemical profile that influences its bioavailability and biological activity. This guide will illuminate the path of this compound from its botanical origins to its potential as a modulator of key cellular signaling pathways.

Discovery and History: Unraveling the Origins of a Natural Product

The history of this compound is intertwined with the phytochemical investigation of the genus Plumbago. While traditional use of Plumbago species in folk medicine has been documented for centuries, the specific isolation of its chemical constituents is a more recent scientific endeavor.

First Identification in Nature

This compound was first identified as a natural product in the European leadwort, Plumbago europaea[1][2]. This perennial plant, native to the Mediterranean region and Central Asia, has been a subject of phytochemical interest due to its use in traditional remedies. The initial isolation and structural elucidation of this compound from this plant source marked its entry into the scientific literature as a distinct chemical entity.

The First Chemical Synthesis

A significant milestone in the history of this compound was its first unambiguous chemical synthesis, reported in 1974 by Sarma, Srimannarayana, and Subba Rao[1][3][4]. Their work focused on the synthesis of naturally occurring partial methyl ethers of myricetin. The synthesis of this compound was achieved through a multi-step process, providing a definitive confirmation of its chemical structure and paving the way for the production of this compound for further biological investigation, independent of its natural availability.

Chemical and Physical Properties

A thorough understanding of this compound's physicochemical properties is fundamental to its application in research and drug development.

| Property | Value | Source |

| IUPAC Name | 3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | [1] |

| Synonyms | 7-O-methylmyricetin, 7-Methylmyricetin | [1] |

| CAS Number | 16280-27-6 | [1] |

| Molecular Formula | C₁₆H₁₂O₈ | [1] |

| Molar Mass | 332.264 g/mol | [1] |

| Appearance | Greenish-yellow needles | [4] |

| Melting Point | 278 °C | [4] |

Biological Activities and Mechanism of Action

While research on this compound is not as extensive as that on more common flavonoids, emerging evidence suggests its potential in several key therapeutic areas. Much of its predicted activity is inferred from the well-documented actions of its parent compound, myricetin, and the broader class of flavonols.

Antioxidant Properties

Like many flavonoids, this compound is predicted to possess significant antioxidant activity. The polyphenolic structure, with its multiple hydroxyl groups, enables it to act as a potent scavenger of free radicals.

Putative Mechanism of Antioxidant Action:

The antioxidant capacity of flavonoids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it. The resulting flavonoid radical is stabilized by resonance, making it relatively unreactive. The presence of a catechol group (3',4'-dihydroxy) in the B-ring and the 3-hydroxyl group in the C-ring are particularly important for high antioxidant activity.

Caption: Putative antioxidant mechanism of this compound.

Anti-Inflammatory Effects

Flavonoids are well-documented anti-inflammatory agents, and this compound is expected to share these properties. The anti-inflammatory actions of flavonoids are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Potential Anti-Inflammatory Signaling Pathways Modulated by this compound:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Flavonoids can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules[5][6].

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Flavonoids can modulate the activity of MAPK signaling cascades (e.g., ERK, JNK, p38), which play a crucial role in the production of inflammatory mediators[6][7].

-

Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively[8].

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Insulin-Sensitizing and Anti-Diabetic Potential

One of the most promising areas of this compound research is its potential role in metabolic regulation. Studies have indicated that this compound exhibits insulin-like and insulin-sensitizing effects.

Proposed Mechanism of Insulin Sensitization:

The insulin signaling pathway is a complex cascade of events initiated by the binding of insulin to its receptor. Flavonoids have been shown to enhance insulin sensitivity through various mechanisms, including:

-

Activation of AMP-activated protein kinase (AMPK): AMPK is a key energy sensor in cells. Its activation can lead to increased glucose uptake and fatty acid oxidation[9].

-

Modulation of the PI3K/Akt Pathway: This is a central pathway in insulin signaling that leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake[10].

-

Inhibition of Protein Tyrosine Phosphatases (PTPs): Some flavonoids can inhibit PTPs, such as PTP1B, which are negative regulators of the insulin receptor, thereby enhancing insulin signaling[10].

Caption: Proposed mechanism of this compound's insulin-sensitizing effect.

Experimental Protocols

The following protocols provide a framework for the isolation, characterization, and biological evaluation of this compound. These are generalized methods and may require optimization based on the specific plant material and experimental setup.

Isolation of this compound from Plumbago europaea

This protocol is based on general methods for flavonoid extraction from Plumbago species and may need to be adapted for the specific goal of isolating this compound.

Materials:

-

Dried and powdered aerial parts of Plumbago europaea

-

n-hexane

-

Methanol (85% aqueous)

-

Ethyl acetate

-

Distilled water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol gradients)

-

Soxhlet apparatus

-

Rotary evaporator

-

Separatory funnel

-

Glass column for chromatography

Procedure:

-

Defatting:

-

Macerate the powdered plant material with n-hexane for 48 hours to remove lipids and other non-polar compounds[11].

-

Filter the plant material and allow it to air dry.

-

-

Extraction:

-

Place the defatted plant material in a thimble and perform Soxhlet extraction for 16 hours using 85% aqueous methanol as the solvent[11].

-

Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation:

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning in a separatory funnel with ethyl acetate. Repeat the partitioning twice with fresh ethyl acetate[11].

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the ethyl acetate fraction, which is typically enriched in flavonoids.

-

-

Column Chromatography:

-

Prepare a silica gel column packed with a suitable non-polar solvent (e.g., n-hexane).

-

Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in n-hexane, followed by the addition of methanol[12][13].

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound (a reference standard is required for comparison).

-

Pool the fractions rich in this compound and evaporate the solvent to obtain the purified compound.

-

Characterization of this compound

High-Performance Liquid Chromatography (HPLC-UV):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14].

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape) is commonly used for flavonoid separation[15][16].

-

Flow Rate: 1.0 mL/min[14].

-

Detection: UV detector set at a wavelength where flavonoids show strong absorbance (e.g., around 256 nm or 370 nm)[14].

-

Quantification: A calibration curve should be prepared using a pure standard of this compound at different concentrations[17][18].

In Vitro Biological Assays

DPPH Radical Scavenging Assay (Antioxidant Activity):

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity.

Glucose Uptake Assay in L6 Myotubes (Insulin-Sensitizing Activity):

This assay measures the uptake of a fluorescently labeled glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), in muscle cells.

-

Culture and differentiate L6 myoblasts into myotubes in a 96-well plate.

-

Starve the differentiated myotubes in serum-free medium for 2-4 hours.

-

Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours)[9]. Positive controls such as insulin or metformin should be included.

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Add 2-NBDG to the cells and incubate for 30-60 minutes.

-

Terminate the uptake by washing the cells with ice-cold KRH buffer.

-

Measure the fluorescence intensity using a fluorescence microplate reader.

Future Perspectives

This compound stands as a promising natural product with the potential for further development. Future research should focus on:

-

Comprehensive Biological Screening: A broader evaluation of its bioactivities, including anticancer, neuroprotective, and antimicrobial effects, is warranted.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to establish its efficacy, pharmacokinetic profile, and safety.

-

Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs can help in identifying the key structural features responsible for its biological activities and may lead to the development of more potent and selective compounds.

References

- Sarma, P. N., Srimannarayana, G., & Subba Rao, N. V. (1974). Synthesis of naturally occurring partial methyl ethers of myricetin. Proceedings of the Indian Academy of Sciences - Section A, 80(4), 168–173.

-

Sarma, P. N., Srimannarayana, G., & Rao, N. V. S. (1974). Synthesis of naturally occurring partial methyl ethers of myricetin. ResearchGate. [Link]

-

Sarma, P. N., Srimannarayana, G., & Rao, N. V. S. (1974). Synthesis of naturally occurring partial methyl ethers of myricetin. Indian Academy of Sciences. [Link]

-

Journal of Chemical Health Risks. (2023). Isolation and Characterization Plumbago Indica L. Root Extracts. jchr.org. [Link]

-

Al-Jaber, H. A. (2025). Isolation and characterization of luteolin and ferulic acid from Plumbago auriculata cultivated in Iraq. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Jaradat, N. A., et al. (2021). Isolation, identification, and antimycotic activity of plumbagin from Plumbago europaea L. roots, leaves and stems. ResearchGate. [Link]

-

Patel, D. N., et al. (2008). A Simple Method for Isolation of Plumbagin from Roots of Plumbago rosea. Taylor & Francis Online. [Link]

-

Roy, A., & Bharadvaja, N. (2022). Successive extracts guided isolation of plumbagin from Plumbago zeylanica L. in the course of development of marker compound. ResearchGate. [Link]

-

Jaradat, N. A., et al. (2021). Isolation, identification, and antimycotic activity of plumbagin from Plumbago europaea L. roots, leaves and stems. ResearchGate. [Link]

-

Sahu, R. K., & Singh, H. (2025). Extraction, Fractionation, and Characterization of Plumbagin from the Roots of Plumbago zeylanica. South-East European Journal of Public Health. [Link]

-

Abotaleb, M., et al. (2023). Anti-inflammatory activities of flavonoid derivates. ResearchGate. [Link]

-

Al-Khayri, J. M., et al. (2023). Anti-Inflammatory and Anti-Arthritis Activity of Quercetin: A Comprehensive Review. PubMed. [Link]

-

Yahfoufi, N., et al. (2018). Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. MDPI. [Link]

-

Kim, J.-H., et al. (2020). Quercetin Attenuates the Production of Pro-Inflammatory Cytokines in H292 Human Lung Epithelial Cells Infected with Pseudomonas aeruginosa by Modulating ExoS Production. Journal of Microbiology and Biotechnology. [Link]

-

Zhang, Y., et al. (2025). The therapeutic mechanisms of quercetin on inflammatory diseases: an update. PubMed. [Link]

-

Ublekov, F., et al. (2021). Antioxidant and Antitumor Activities of Novel Quercetin-Loaded Electrospun Cellulose Acetate/Polyethylene Glycol Fibrous Materials. Polymers. [Link]

-

Chiu, Y.-W., et al. (2019). Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways. International Journal of Molecular Sciences. [Link]

-

Majumder, S., & Saha, S. (2025). quantitative estimation of quercetin from phoenix sylvestris using validated hptlc method. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Quantitative Analysis of Quercetin in Natural Sources by RP-HPLC. Semantic Scholar. [Link]

-

Wang, Y., & Scherer, P. E. (2014). Signaling mechanisms underlying the insulin-sensitizing effects of adiponectin. Best Practice & Research Clinical Endocrinology & Metabolism. [Link]

-

Chiu, Y.-W., et al. (2019). Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways. PubMed. [Link]

-

Ganesan, K., & Xu, B. (2020). Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine. Oxidative Medicine and Cellular Longevity. [Link]

-

Jaradat, N. A. (2025). Plumbagin, a Naturally Occurring Naphthoquinone: Its Isolation, Spectrophotometric Determination in Roots, Stems, and Leaves in Plumbago Europaea L. ResearchGate. [Link]

-

Park, J. B. (2018). Quercetin inhibits glucose transport by binding to an exofacial site on GLUT1. Biochemical and Biophysical Research Communications. [Link]

-

Murugesan, N., et al. (2022). In-vitro evaluation of synergism in antioxidant efficiency of Quercetin and Resveratrol. ResearchGate. [Link]

-

Das, A., et al. (1999). Antimutagenic and antioxidant/prooxidant activity of quercetin. PubMed. [Link]

-

Youl, E., et al. (2010). Quercetin potentiates insulin secretion and protects INS-1 pancreatic β-cells against oxidative damage via the ERK1/2 pathway. British Journal of Pharmacology. [Link]

-

Wu, C.-H., et al. (2019). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. Molecules. [Link]

-

Meng, S., et al. (2018). Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo. PubMed. [Link]

-

Park, J. B. (2018). Quercetin inhibits glucose transport by binding to an exofacial site on GLUT1. PLOS ONE. [Link]

-

ResearchGate. (n.d.). In vitro antioxidant activity of the (a) Quercetin, (b) P. emblica, (c)... ResearchGate. [Link]

-

Park, J. B. (2025). Quercetin inhibits glucose transport by binding to an exofacial site on GLUT1. ResearchGate. [Link]

-

L-A., et al. (2019). Activation of Insulin Signaling by Botanical Products. MDPI. [Link]

-

Vallianou, N. G., et al. (2021). Dietary Flavonoids and Insulin Signaling in Diabetes and Obesity. Molecules. [Link]

-

L-A., et al. (2021). Activation of Insulin Signaling by Botanical Products. ResearchGate. [Link]

-

Dhanya, R., et al. (2017). Quercetin, a Lead Compound against Type 2 Diabetes Ameliorates Glucose Uptake via AMPK Pathway in Skeletal Muscle Cell Line. Frontiers in Pharmacology. [Link]

-

Das, S., et al. (2024). Quantitative Estimation of Quercetin of Some Selected Edible Plants of West Bengal by High-performance Thin-layer Chromatography Densitometry Method. ResearchGate. [Link]

-

Tolosa, E., et al. (2017). Quantitative analysis of quercetin present in ethanolic leaf extract of Blumea balsamifera L. DC using TLC-bioautography and HPLC-PDA. Longdom Publishing. [Link]

-

Kubinova, R., et al. (2021). Selected Plant Extracts Regulating the Inflammatory Immune Response and Oxidative Stress: Focus on Quercus robur. MDPI. [Link]

-

Wang, L., et al. (2016). Qualitative and quantitative analysis of catechin and quercetin in flavonoids extracted from Rosa roxburghii Tratt. Tropical Journal of Pharmaceutical Research. [Link]

-

Singh, S., & Singh, R. (2018). method development and validation for estimation of quercetin using uv and rp-hplc in bulk. Plant Archives. [Link]

-

EFSA. (n.d.). Plumbago europaea L. EFSA Compendium of Botanicals. [Link]

-

Jaradat, N. A., et al. (2025). Isolation, identification, and antimycotic activity of plumbagin from Plumbago europaea L. roots, leaves and stems. ResearchGate. [Link]

-

Istudor, V., et al. (2013). HPLC-UV Analysis Coupled with Chemometry to Identify Phenolic Biomarkers from Medicinal Plants, used as Ingredients in Two Food Supplement Formulas. Farmacia. [Link]

-

Magiera, S., & Zaręba, S. (2015). UHPLC-UV method for the determination of flavonoids in dietary supplements and for evaluation of their antioxidant activities. PubMed. [Link]

-

Talluri, M. V., et al. (2010). HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies. Longdom Publishing. [Link]

Sources

- 1. repository.ias.ac.in [repository.ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quercetin, a Lead Compound against Type 2 Diabetes Ameliorates Glucose Uptake via AMPK Pathway in Skeletal Muscle Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dietary Flavonoids and Insulin Signaling in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. plantarchives.org [plantarchives.org]

- 15. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 16. longdom.org [longdom.org]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative Analysis of Quercetin in Natural Sources by RP-HPLC | Semantic Scholar [semanticscholar.org]

Europetin: A Technical Guide for Researchers and Drug Development Professionals

Europetin (CAS: 16280-27-6) , an O-methylated flavonol, presents a compelling subject for scientific inquiry within drug discovery and development. This guide offers an in-depth exploration of its core chemical attributes, known biological activities, and postulated mechanisms of action, providing a foundational resource for researchers. While direct, extensive research on this compound is still emerging, this document synthesizes existing data and draws logical parallels from the well-studied, structurally similar flavonoid, Quercetin, to offer field-proven insights.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is paramount for any experimental design. This compound's key identifiers and characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 16280-27-6 | [1] |

| Molecular Formula | C₁₆H₁₂O₈ | [1] |

| Molecular Weight | 332.26 g/mol | |

| IUPAC Name | 3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

| Synonyms | 7-O-methylmyricetin |

Section 2: Known and Postulated Biological Activities & Mechanisms of Action

This compound, as a flavonoid, is anticipated to exhibit a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties. While specific studies on this compound are limited, its structural similarity to Quercetin allows for informed postulation of its mechanisms.

Antioxidant Activity

Flavonoids are renowned for their potent antioxidant effects, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1][2][3] This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases.

Postulated Mechanism: this compound's antioxidant mechanism likely involves the donation of a hydrogen atom from its hydroxyl groups to neutralize reactive oxygen species (ROS). Furthermore, it may chelate transition metals like iron and copper, preventing them from participating in Fenton reactions that generate highly damaging hydroxyl radicals.[3]

Experimental Workflow: In Vitro Antioxidant Capacity Assessment

Caption: Workflow for assessing the in vitro antioxidant capacity of this compound.

Anti-Inflammatory Effects

Chronic inflammation is a hallmark of many diseases, including cancer and neurodegenerative disorders. Flavonoids like Quercetin have demonstrated significant anti-inflammatory activity.[4][5]

Postulated Signaling Pathway: It is hypothesized that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. This likely includes the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8] By inhibiting these pathways, this compound could reduce the production of pro-inflammatory cytokines and mediators.

Caption: Postulated anti-inflammatory mechanism of this compound via MAPK and NF-κB inhibition.

Anti-Cancer Potential

The anti-cancer properties of flavonoids are a significant area of research. Quercetin has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis by targeting various signaling pathways.[4][5][9]

Postulated Mechanism: this compound may share these anti-cancer mechanisms. It could potentially induce cell cycle arrest and apoptosis in cancer cells by modulating pathways such as the PI3K/Akt and Wnt/β-catenin signaling cascades.[4] Furthermore, its antioxidant properties may contribute to its anti-cancer effects by protecting against DNA damage.

Neuroprotective Effects

Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases. The neuroprotective effects of flavonoids are often linked to their antioxidant and anti-inflammatory properties.

Postulated Mechanism: this compound may confer neuroprotection by mitigating oxidative damage to neuronal cells and suppressing neuroinflammation. It could potentially modulate signaling pathways involved in neuronal survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Section 3: Experimental Protocols

The following protocols provide a general framework for researchers initiating studies with this compound. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Solubilization and Storage

Given the hydrophobic nature of many flavonoids, proper solubilization is critical for in vitro studies.

-

Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating a concentrated stock solution of this compound.[10][11][12]

-

Stock Solution Preparation:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

-

Vortex or sonicate briefly until the this compound is completely dissolved.

-

-

Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation:

-

Thaw an aliquot of the stock solution.

-

Dilute the stock solution in the appropriate cell culture medium or buffer to the final desired concentration immediately before use.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Cell-Based Assay Protocol (General)

This protocol provides a general outline for assessing the effects of this compound on cultured cells.

-

Cell Seeding:

-

Plate cells in a suitable multi-well plate (e.g., 96-well) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Treatment:

-

Prepare serial dilutions of this compound in fresh cell culture medium from the DMSO stock solution.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

-

Include appropriate controls: a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific endpoint being measured.

-

Endpoint Analysis: Perform the desired assay to assess the effects of this compound. This could include:

-

Cell Viability/Proliferation Assays: (e.g., MTT, XTT, or CellTiter-Glo® assays).

-

Apoptosis Assays: (e.g., Caspase activity assays, Annexin V staining).

-

Gene or Protein Expression Analysis: (e.g., qPCR, Western blotting, ELISA).

-

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Materials:

-

This compound

-

DPPH solution (in methanol or ethanol)

-

Methanol or ethanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in methanol or ethanol.

-

In a 96-well plate, add different concentrations of the this compound solution to the wells.

-

Add the DPPH solution to each well.

-

Include a blank (methanol/ethanol) and a positive control.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Section 4: Conclusion and Future Directions

This compound is a promising flavonoid with the potential for significant biological activities. While current research is limited, its structural similarity to well-characterized flavonoids like Quercetin provides a strong rationale for further investigation into its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to validate the postulated mechanisms and uncover its full therapeutic potential. The protocols and information provided in this guide serve as a valuable starting point for researchers embarking on the study of this intriguing natural compound.

References

- Erythropoietin regulates signaling pathways associated with neuroprotective events. (2022). Experimental Brain Research, 240(5), 1303–1315.

- Erythropoietin regulates signaling pathways associated with neuroprotective events. (2025).

- Genc, S., Egrilmez, M. Y., & Genc, K. (2006). Erythropoietin Signaling and Neuroprotection. Current Signal Transduction Therapy, 1(2), 159-170.

- Erythropoietin Neuroprotection Pathway (Concept Id: C1516961). (n.d.).

- Liu, X., & Wu, H. (2013). [Progress on neuroprotective effects of erythropoietin]. Zhejiang Da Xue Xue Bao Yi Xue Ban, 42(6), 693-699.

- How to properly dissolve hesperetin for cell culture experiments?. (2024).

- The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages. (2016). PLoS ONE, 11(7), e0158659.

- Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways. (2019). International Journal of Molecular Sciences, 20(12), 2957.

- Evaluation of the Possible Pathways Involved in the Protective Effects of Quercetin, Naringenin, and Rutin at the Gene, Protein and miRNA Levels Using In-Silico Multidimensional Data Analysis. (2023). International Journal of Molecular Sciences, 24(13), 10595.

- Quercetin (hydrate)

- Synergism of antioxidant action of vitamins E, C and quercetin is related to formation of molecular associations in biomembranes. (2015).

- Protective mechanism of quercetin and rutin using glutathione metabolism on HO-induced oxidative stress in HepG2 cells. (2008). Toxicology in Vitro, 22(3), 549-555.